molecular formula C29H22Cl2N2O4 B1672370 GSK2324 CAS No. 1020567-30-9

GSK2324

Cat. No.: B1672370
CAS No.: 1020567-30-9
M. Wt: 533.4 g/mol
InChI Key: SZUHDKKQQZPOGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

GSK2324 is a complex organic compound known for its significant biological and chemical properties. This compound is characterized by its unique structure, which includes a quinoline core, an isoxazole ring, and dichlorophenyl groups. It has been studied for various applications in medicinal chemistry, particularly for its potential as a therapeutic agent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of GSK2324 typically involves multiple steps, including the formation of the isoxazole ring and the quinoline core. One common method involves the Suzuki-Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction requires a palladium catalyst and boron reagents under mild conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

GSK2324 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The conditions vary depending on the desired reaction, but they generally involve controlled temperatures and pressures to ensure optimal results.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction reactions may produce more saturated compounds.

Scientific Research Applications

Treatment of Non-Alcoholic Fatty Liver Disease (NAFLD)

GSK2324 has been extensively studied for its potential in treating NAFLD. Research indicates that FXR activation via this compound leads to:

  • Improvement in hepatic steatosis : Studies demonstrate that this compound significantly reduces liver fat content by enhancing bile acid signaling and reducing lipid absorption .
  • Reduction of inflammatory markers : The compound also appears to lower inflammatory responses associated with NAFLD, thereby mitigating liver damage .

Impact on Metabolic Disorders

The compound has implications for broader metabolic disorders:

  • Insulin Sensitivity : this compound may improve insulin sensitivity in animal models, suggesting potential benefits for conditions like type 2 diabetes .
  • Lipid Profile Improvement : Clinical studies indicate that this compound can positively affect lipid profiles by lowering triglycerides and increasing high-density lipoprotein (HDL) levels .

Preclinical Studies

A series of preclinical trials have demonstrated the efficacy of this compound in mouse models of NAFLD:

  • Study Design : Mice were treated with this compound for several weeks while being fed a high-fat diet.
  • Findings : Results showed a marked reduction in liver fat content and improved histological features of liver tissue compared to control groups .

Clinical Trials

This compound has progressed into early-phase clinical trials:

  • Phase 1 Trials : Initial trials focused on safety and pharmacokinetics in healthy volunteers. Results indicated a favorable safety profile with significant pharmacodynamic effects on lipid metabolism .
  • Ongoing Studies : Current studies are exploring its effectiveness in patients with NAFLD and other metabolic disorders .

Data Overview

The following table summarizes key findings from various studies regarding the effects of this compound:

Study ReferenceModel TypeKey FindingsApplication Area
Mouse ModelReduced hepatic lipids; decreased MUFA/PUFA levelsNAFLD Treatment
Clinical TrialImproved lipid profiles; safety establishedMetabolic Disorders
In VitroEnhanced insulin sensitivityDiabetes Research

Mechanism of Action

The mechanism of action of GSK2324 involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of certain enzymes and receptors, leading to changes in cellular signaling and function. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

GSK2324 is unique due to its specific combination of structural elements, which confer distinct chemical and biological properties. Its ability to modulate multiple molecular targets makes it a versatile compound for various applications.

Q & A

Basic Research Questions

Q. How should researchers design experiments to evaluate GSK2324’s mechanism of action in preclinical models?

  • Methodological Answer : Experimental design must prioritize controlled variables (e.g., dosage, administration route) and include appropriate control groups (vehicle, positive/negative controls). Use randomized block designs to minimize bias, and ensure statistical power calculations are performed to determine sample size . Replicate experiments across independent cohorts to validate reproducibility, and employ techniques like dose-response curves or time-course analyses to establish causality. For in vivo studies, adhere to ARRIVE guidelines for ethical and transparent reporting .

Q. What criteria should guide the formulation of research questions for this compound studies?

  • Methodological Answer : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to ensure questions address gaps in existing literature. For example:

  • Feasibility: Can this compound’s pharmacokinetics be studied within available resources?
  • Novelty: Does the question explore under-researched pathways (e.g., cross-talk between this compound and immune checkpoints)?
    Pair this with a PICO (Population, Intervention, Comparison, Outcome) structure for clinical hypotheses .

Q. What are best practices for conducting a literature review on this compound’s molecular targets?

  • Methodological Answer : Use systematic review protocols (PRISMA guidelines) to identify primary sources. Prioritize peer-reviewed journals indexed in PubMed/Web of Science, excluding non-reliable platforms like . Annotate contradictory findings (e.g., conflicting IC50 values across studies) and use tools like SWOT analysis to map knowledge gaps .

Advanced Research Questions

Q. How can researchers resolve contradictory data on this compound’s efficacy in heterogeneous disease models?

  • Methodological Answer : Perform meta-analyses to quantify effect sizes across studies, stratifying by variables like cell type or genetic background. Use sensitivity analysis to identify outliers and apply Bayesian statistics to model uncertainty. For in vitro-in vivo discrepancies, validate findings using orthogonal assays (e.g., CRISPR knockdown vs. pharmacological inhibition) .

Q. What advanced statistical methods are suitable for analyzing this compound’s dose-dependent toxicity?

  • Methodological Answer : Implement nonlinear mixed-effects modeling (NONMEM) to account for inter-individual variability. Use Kaplan-Meier survival curves for time-to-event data and Cox proportional hazards models for multivariate analysis. Pair this with machine learning (e.g., random forests) to identify toxicity predictors from omics datasets .

Q. How should researchers address ethical challenges in translational studies involving this compound?

  • Methodological Answer : For animal studies, follow the 3Rs (Replacement, Reduction, Refinement) and obtain IACUC approval. In human trials, pre-register protocols on ClinicalTrials.gov and use adaptive trial designs to minimize patient risk. Document informed consent processes rigorously, especially for off-target effects identified in preclinical phases .

Q. Data Analysis and Interpretation

Q. What strategies optimize data collection for this compound’s pharmacokinetic/pharmacodynamic (PK/PD) studies?

  • Methodological Answer :

Parameter Best Practice
Sampling FrequencyUse dense sampling during absorption/distribution phases; sparse during elimination .
Assay ValidationEnsure LC-MS/MS methods meet FDA guidelines for precision, accuracy, and selectivity .
Data NormalizationAdjust for covariates (e.g., body weight, renal function) using mixed-effects models .

Q. How can researchers mitigate bias in this compound’s preclinical efficacy studies?

  • Methodological Answer : Implement blinding during data collection/analysis and use automated image analysis tools to reduce observer bias. For in vivo studies, randomize cage placement to control environmental variability. Validate findings through independent replication labs .

Q. Contradiction and Reproducibility

Q. What frameworks support reproducibility in this compound research?

  • Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw data in repositories like Zenodo. Use electronic lab notebooks (ELNs) for real-time documentation and share protocols via protocols.io . For computational studies, provide Docker containers for code reproducibility .

Q. How should researchers interpret conflicting results between this compound’s in vitro and in vivo models?

  • Methodological Answer : Conduct in vitro-in vivo correlation (IVIVC) analyses to identify bioavailability or metabolism discrepancies. Use organ-on-a-chip systems to bridge the gap between cell culture and whole-organism models. If contradictions persist, explore species-specific differences (e.g., cytochrome P450 isoforms) using comparative genomics .

Properties

CAS No.

1020567-30-9

Molecular Formula

C29H22Cl2N2O4

Molecular Weight

533.4 g/mol

IUPAC Name

6-[4-[[3-(2,6-dichlorophenyl)-5-propan-2-yl-1,2-oxazol-4-yl]methoxy]phenyl]quinoline-2-carboxylic acid

InChI

InChI=1S/C29H22Cl2N2O4/c1-16(2)28-21(27(33-37-28)26-22(30)4-3-5-23(26)31)15-36-20-10-6-17(7-11-20)18-8-12-24-19(14-18)9-13-25(32-24)29(34)35/h3-14,16H,15H2,1-2H3,(H,34,35)

InChI Key

SZUHDKKQQZPOGX-UHFFFAOYSA-N

SMILES

CC(C)C1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)COC3=CC=C(C=C3)C4=CC5=C(C=C4)N=C(C=C5)C(=O)O

Canonical SMILES

CC(C)C1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)COC3=CC=C(C=C3)C4=CC5=C(C=C4)N=C(C=C5)C(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

GSK 2324
GSK-2324
GSK2324

Origin of Product

United States

Synthesis routes and methods

Procedure details

A stirred mixture of methyl 6-[4-({[3-(2,6-dichlorophenyl)-5-(1-methylethyl)-4-isoxazolyl]methyl}oxy)phenyl]-2-quinolinecarboxylate (245 g, 0.45 mol), NaOH (36 g, 0.90 mol) dissolved in water (225 mL), methanol (0.5 L) and THF (1.2 L) was heated at 65° C. for 90 min. The mixture was cooled to room temperature, treated with 6 N HCl (150 mL) and stirred at room temperature for 30 min. The resulting precipitate was collected by filtering, washed with water (2×1 L) and dried overnight at 45° C. in a vacuum oven to yield 6-[4-({[3-(2,6-dichlorophenyl)-5-(1-methylethyl)-4-isoxazolyl]methyl}oxy)phenyl]-2-quinolinecarboxylic acid (162 g, 68%). A second crop of material was similarly obtained (27.2 g, 11%). 1H NMR (400 MHz, DMSO-d6): 8.48 (d, J=9 Hz, 1H), 8.24 (d, J=2 Hz, 1H), 8.17 (d, J=9 Hz, 1H), 8.09 (d, J=9 Hz, 2H), 7.72 (d, J=9 Hz, 2H), 7.62 (d, J=8 Hz, 2H), 7.53 (m, 1H), 6.92 (d, J=9 Hz, 2H), 4.88 (s, 2H), 3.46 (m, 1H), 1.32 (d, J=7 Hz, 6H). ES-LCMS m/z 533 (M+H)+.
Name
methyl 6-[4-({[3-(2,6-dichlorophenyl)-5-(1-methylethyl)-4-isoxazolyl]methyl}oxy)phenyl]-2-quinolinecarboxylate
Quantity
245 g
Type
reactant
Reaction Step One
Name
Quantity
36 g
Type
reactant
Reaction Step One
Quantity
0.5 L
Type
reactant
Reaction Step Two
Name
Quantity
1.2 L
Type
solvent
Reaction Step Two
Name
Quantity
150 mL
Type
reactant
Reaction Step Three
Name
Quantity
225 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.